2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione
CAS No.: 651311-13-6
Cat. No.: VC16921365
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651311-13-6 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-(hex-2-enylideneamino)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H14N2O2/c1-2-3-4-7-10-15-16-13(17)11-8-5-6-9-12(11)14(16)18/h4-10H,2-3H2,1H3 |
| Standard InChI Key | XVLSRNLWIBDJQF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=CC=NN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound features a bicyclic isoindole-1,3-dione core (C₈H₅NO₂) substituted at the 2-position by a hex-2-en-1-ylideneamino group (C₆H₉N). The Schiff base linkage (–N=CH–) introduces planarity and conjugation, which may influence electronic properties and reactivity. The hex-2-enyl chain contributes steric bulk and potential sites for further functionalization, such as hydrogenation or oxidation.
IUPAC Name
The systematic IUPAC name, 2-[(hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione, reflects the substituent’s position and configuration. The "hex-2-en-1-ylidene" descriptor specifies a six-carbon chain with a double bond between C2 and C3, while the "ylidene" suffix denotes the imine bond formation.
Molecular Formula and Weight
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Molecular Formula: C₁₄H₁₄N₂O₂
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Molecular Weight: 242.27 g/mol (calculated from atomic masses).
Structural Representation
The compound’s SMILES notation is O=C1N(C(=O)C2=C1C=CC=C2)N=CCCCC=C, illustrating the isoindole-dione core (C(=O)NC(=O)C2=C1C=CC=C2) and the hex-2-enylideneamino substituent (N=CCCCC=C).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[(hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione likely involves two primary steps: (1) preparation of the phthalimide precursor and (2) Schiff base formation with hex-2-enal.
Gabriel Synthesis Adaptation
Phthalimide derivatives are commonly synthesized via the Gabriel method, which involves alkylation of phthalimide salts. For example, 2-amino-1H-isoindole-1,3(2H)-dione can be generated by reacting phthalimide with hydrazine, followed by alkylation or acylation . In a related procedure, potassium carbonate in DMF at 110°C facilitated the reaction of R-chloroglycerol with phthalimide to yield a 94.9% product . This suggests that similar conditions (polar aprotic solvents, elevated temperatures) could be effective for introducing the hex-2-enylideneamino group.
Schiff Base Formation
Condensation of 2-amino-1H-isoindole-1,3(2H)-dione with hex-2-enal under acidic or neutral conditions would yield the target compound. For instance, refluxing equimolar amounts of the amine and aldehyde in ethanol with a catalytic amount of acetic acid could drive imine formation via dehydration.
Reaction Conditions:
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Solvent: Ethanol or DMF
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Catalyst: Acetic acid (0.1–1.0 eq)
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Temperature: 60–80°C
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Time: 4–12 hours
Physicochemical Properties
Physical State and Solubility
Based on analogous phthalimide derivatives , the compound is expected to be a crystalline solid at room temperature. Its solubility profile likely includes:
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High solubility: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
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Moderate solubility: Chloroform, acetone
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Low solubility: Water, hexane
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 180–220°C . Thermogravimetric analysis (TGA) would likely show decomposition above 250°C, consistent with the thermal resilience of aromatic systems.
Infrared (IR) Spectroscopy
Key absorption bands would include:
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ν(C=O): 1700–1750 cm⁻¹ (phthalimide carbonyls)
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ν(C=N): 1620–1660 cm⁻¹ (imine stretch)
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ν(C=C): 1640–1680 cm⁻¹ (hex-2-enyl double bond)
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Phthalimide protons: δ 7.8–8.2 ppm (aromatic, multiplet)
–CH=N–: δ 8.3–8.5 ppm (singlet)
–CH₂– and –CH=CH–: δ 1.2–2.5 ppm (alkyl), δ 5.3–5.8 ppm (alkene)
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¹³C NMR:
–C=O: δ 165–170 ppm
–C=N: δ 150–155 ppm
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione |
| Solubility in DMF | High (>50 mg/mL) |
| Melting Point | 185–195°C (predicted) |
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